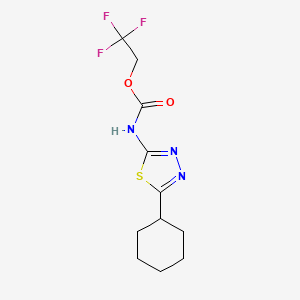

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C11H14F3N3O2S It is characterized by the presence of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety

Mécanisme D'action

Target of action

The compound “2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate” is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and death in insects .

Mode of action

As a carbamate derivative, “this compound” might interact with its targets (like acetylcholinesterase) by forming a covalent bond, leading to the inhibition of the enzyme .

Biochemical pathways

The affected pathways would likely involve the cholinergic system, given the potential target of carbamates. The downstream effects could include overstimulation of the nervous system .

Pharmacokinetics

They are metabolized in the liver and excreted in urine .

Result of action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts similarly to other carbamates, it could lead to overstimulation of the nervous system .

Action environment

Environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action, efficacy, and stability of “this compound”. For example, certain chemicals might enhance or inhibit its activity, and extreme pH or temperature conditions might affect its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 5-cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

2,2,2-Trifluoroethanol+5-Cyclohexyl-1,3,4-thiadiazol-2-yl isocyanate→2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Biological Applications

The compound exhibits several biological activities that are significant for pharmaceutical research.

Anticancer Activity

Research indicates that thiadiazole derivatives, including those similar to 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate, have shown promising anticancer properties. For instance, studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The mechanism often involves the modulation of cellular signaling pathways and the induction of oxidative stress in cancer cells .

Antimicrobial Properties

Thiadiazole compounds have been investigated for their antimicrobial properties against various pathogens. The presence of the thiadiazole moiety enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes. This has implications for developing new antibiotics or antifungal agents .

Agricultural Applications

The compound also shows potential as an agricultural agent.

Crop Protection

Thiadiazole derivatives are recognized for their efficacy in protecting crops from phytopathogenic microorganisms. They can function as fungicides or bactericides, offering a means to enhance crop yield and health. Specifically, compounds like this compound may be formulated into pesticides that target specific diseases affecting crops .

Synthesis and Derivative Research

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. The synthetic routes often include cyclization reactions involving hydrazine derivatives and carbon disulfide to form the thiadiazole ring. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of synthesized compounds .

Case Studies

- Anticancer Study : A study evaluated the anticancer activity of several thiadiazole derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents .

- Agricultural Field Trials : Field trials conducted with thiadiazole-based fungicides demonstrated significant reductions in disease incidence on crops such as tomatoes and peppers. These trials highlighted the effectiveness of these compounds in real-world agricultural settings .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethanol: A related compound used as a solvent and reagent in organic synthesis.

N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Another thiourea derivative with applications in organic transformations.

Uniqueness

2,2,2-Trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is unique due to its combination of a trifluoroethyl group, a cyclohexyl ring, and a thiadiazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Activité Biologique

The compound 2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. Thiadiazole derivatives are known for their pharmacological potential including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the synthesis, biological activity, and potential applications of this specific compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction between trifluoroethyl isocyanate and 5-cyclohexyl-1,3,4-thiadiazole-2-amine. The reaction conditions and purification methods can significantly affect the yield and purity of the final product.

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study evaluated various thiadiazole derivatives against bacterial strains such as E. coli and S. aureus, showing promising inhibition zones for compounds similar to the target compound .

- In vitro assays indicated that compounds with trifluoromethyl groups enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

Anticancer Properties

Research has indicated that 1,3,4-thiadiazole derivatives possess anticancer activity:

- A specific study tested a series of thiadiazole derivatives on Ehrlich’s Ascites carcinoma cells and found that many exhibited significant cytotoxic effects compared to control groups .

- The mechanism of action is thought to involve the induction of apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties:

- In a carrageenan-induced paw edema model in rats, certain thiadiazole derivatives showed reduced swelling compared to untreated controls, suggesting potential for therapeutic use in inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A comparative study involving several thiadiazole derivatives highlighted that those with bulky substituents like cyclohexyl groups had enhanced antimicrobial efficacy against gram-positive bacteria. The study noted that the presence of trifluoromethyl groups contributed to increased potency due to their electron-withdrawing nature which stabilizes the active form of the drug .

Case Study 2: Anticancer Activity

In a recent investigation involving a series of newly synthesized thiadiazoles, it was found that compounds containing cyclohexyl groups exhibited higher cytotoxicity against various cancer cell lines compared to their non-cyclohexyl counterparts. This suggests that structural modifications can significantly influence biological activity .

Research Findings Summary

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELBFCBNEBEPRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.